Comparative c-Met Kinase Inhibition Potency Against Sunitinib Reference
In a kinase inhibition study, a derivative series including the core structure of N-(4-acetylphenyl)-N'-phenylurea demonstrated potent c-Met inhibitory activity. The best-performing compound in the series, compound 4a, exhibited an IC50 of 6.97 μM, which is comparable to the reference drug sunitinib (IC50 = 6.99 μM) . This demonstrates that molecules built on the N-(4-acetylphenyl)-N'-phenylurea scaffold can achieve potency on par with a clinically approved kinase inhibitor.
| Evidence Dimension | c-Met Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 6.97 μM (for compound 4a, a close derivative) |
| Comparator Or Baseline | Sunitinib (reference drug): 6.99 μM |
| Quantified Difference | 0.02 μM (no significant difference) |
| Conditions | In vitro enzymatic inhibition assay |
Why This Matters
This data positions the N-(4-acetylphenyl)-N'-phenylurea scaffold as a viable starting point for developing c-Met inhibitors with potency similar to a clinically validated kinase inhibitor.
